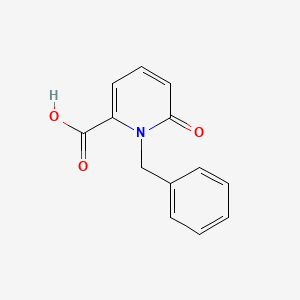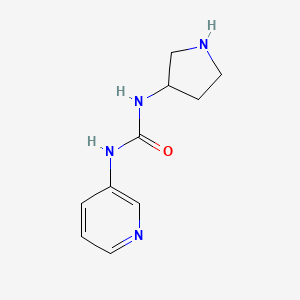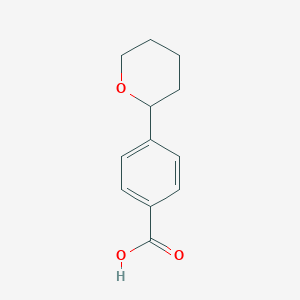
1-N,4-N-dipyridin-3-ylbenzene-1,4-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-N,4-N-dipyridin-3-ylbenzene-1,4-dicarboxamide, also known as DPA, is a small molecule that has gained significant attention in the field of chemical biology and medicinal chemistry. DPA is a versatile compound that has been used for various scientific research applications, including metal ion sensing, protein labeling, and cancer therapy.
作用机制
The mechanism of action of 1-N,4-N-dipyridin-3-ylbenzene-1,4-dicarboxamide varies depending on its application. In metal ion sensing, 1-N,4-N-dipyridin-3-ylbenzene-1,4-dicarboxamide forms a complex with metal ions, such as zinc, copper, and iron, resulting in a change in its fluorescence intensity or color. In protein labeling, 1-N,4-N-dipyridin-3-ylbenzene-1,4-dicarboxamide reacts with primary amines on the protein surface, forming a stable amide bond. In cancer therapy, 1-N,4-N-dipyridin-3-ylbenzene-1,4-dicarboxamide inhibits the proteasome activity, leading to the accumulation of misfolded proteins and induction of apoptosis in cancer cells.
Biochemical and physiological effects:
1-N,4-N-dipyridin-3-ylbenzene-1,4-dicarboxamide has shown minimal toxicity and high biocompatibility in various biochemical and physiological systems. 1-N,4-N-dipyridin-3-ylbenzene-1,4-dicarboxamide has been used for labeling proteins in live cells and animals without causing significant cellular or tissue damage. 1-N,4-N-dipyridin-3-ylbenzene-1,4-dicarboxamide has also been used for metal ion sensing in biological samples, such as blood and urine, without interfering with the normal physiological processes.
实验室实验的优点和局限性
1-N,4-N-dipyridin-3-ylbenzene-1,4-dicarboxamide has several advantages for lab experiments, including its high sensitivity, selectivity, and versatility. 1-N,4-N-dipyridin-3-ylbenzene-1,4-dicarboxamide can be used for metal ion sensing and protein labeling in various biological systems, including cells, tissues, and animals. However, 1-N,4-N-dipyridin-3-ylbenzene-1,4-dicarboxamide has several limitations, including its low water solubility, which can affect its bioavailability and efficacy in biological systems. Furthermore, 1-N,4-N-dipyridin-3-ylbenzene-1,4-dicarboxamide can bind to other molecules, such as amino acids and peptides, leading to non-specific labeling or interference with metal ion sensing.
未来方向
1-N,4-N-dipyridin-3-ylbenzene-1,4-dicarboxamide has a wide range of potential applications in various scientific fields, including chemistry, biology, and medicine. Future research directions for 1-N,4-N-dipyridin-3-ylbenzene-1,4-dicarboxamide include developing new synthesis methods to improve its yield and purity, optimizing its properties for specific applications, such as metal ion sensing and cancer therapy, and exploring its potential for in vivo imaging and diagnostics. Furthermore, 1-N,4-N-dipyridin-3-ylbenzene-1,4-dicarboxamide can be used as a tool for studying metal ion homeostasis and protein degradation pathways in various biological systems.
合成方法
1-N,4-N-dipyridin-3-ylbenzene-1,4-dicarboxamide can be synthesized using various methods, including the reaction of 3-aminopyridine and terephthalic acid in the presence of a dehydrating agent, such as thionyl chloride, or the reaction of 3-bromopyridine and 4-bromobenzoic acid in the presence of a palladium catalyst. The yield of 1-N,4-N-dipyridin-3-ylbenzene-1,4-dicarboxamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学研究应用
1-N,4-N-dipyridin-3-ylbenzene-1,4-dicarboxamide has been widely used in scientific research due to its unique properties, such as high affinity for metal ions, fluorescence, and biocompatibility. 1-N,4-N-dipyridin-3-ylbenzene-1,4-dicarboxamide can be used as a metal ion sensor for various applications, including environmental monitoring, food safety, and medical diagnosis. 1-N,4-N-dipyridin-3-ylbenzene-1,4-dicarboxamide can also be used as a protein labeling reagent for studying protein-protein interactions and protein localization. Furthermore, 1-N,4-N-dipyridin-3-ylbenzene-1,4-dicarboxamide has shown promising anticancer activity by targeting the proteasome, which is a key regulator of protein degradation in cancer cells.
属性
IUPAC Name |
1-N,4-N-dipyridin-3-ylbenzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c23-17(21-15-3-1-9-19-11-15)13-5-7-14(8-6-13)18(24)22-16-4-2-10-20-12-16/h1-12H,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXJMMUTXRTWHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24806830 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-N,4-N-dipyridin-3-ylbenzene-1,4-dicarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-(thiadiazol-4-yl)methanone](/img/structure/B7580402.png)
![8-(2,4-Dimethoxyphenyl)-1-methyl-3-(2-phenylethyl)-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B7580408.png)
![Ethyl 4-{[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]amino}piperidine-1-carboxylate](/img/structure/B7580411.png)


![1-[(3,4-Dimethylphenyl)methyl]piperidine-3-carboxamide](/img/structure/B7580444.png)

![2H-triazolo[4,5-b]pyridine-5-carboxamide](/img/structure/B7580453.png)


